molecular formula C14H9ClIN3O3S B5181639 N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-iodobenzamide

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-iodobenzamide

Cat. No.: B5181639
M. Wt: 461.7 g/mol
InChI Key: CBIABHJBLZKLSP-UHFFFAOYSA-N
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Description

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-iodobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-nitrophenyl group, a carbamothioyl group, and an iodinated benzamide moiety. Its molecular formula is C14H10ClN3O3S, and it has a molecular weight of 335.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-nitroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-iodobenzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-iodobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, such as the phosphatidylinositol-3 kinase pathway, which plays a crucial role in cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide
  • N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-iodobenzamide
  • 2-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-5-iodobenzamide

Uniqueness

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which imparts distinct chemical and biological properties. This iodine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .

Properties

IUPAC Name

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClIN3O3S/c15-11-5-4-10(19(21)22)7-12(11)17-14(23)18-13(20)8-2-1-3-9(16)6-8/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIABHJBLZKLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClIN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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